5-Bromo-2-chloro-4-iodobenZyl bromide

Catalog No.
S8542478
CAS No.
M.F
C7H4Br2ClI
M. Wt
410.27 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Bromo-2-chloro-4-iodobenZyl bromide

Product Name

5-Bromo-2-chloro-4-iodobenZyl bromide

IUPAC Name

1-bromo-5-(bromomethyl)-4-chloro-2-iodobenzene

Molecular Formula

C7H4Br2ClI

Molecular Weight

410.27 g/mol

InChI

InChI=1S/C7H4Br2ClI/c8-3-4-1-5(9)7(11)2-6(4)10/h1-2H,3H2

InChI Key

VNKNUVVPFNTIES-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1Br)I)Cl)CBr

Isomeric SMILES

C1=C(C(=CC(=C1Br)I)Cl)CBr

5-Bromo-2-chloro-4-iodobenzyl bromide is a halogenated organic compound characterized by the presence of three halogen atoms—bromine, chlorine, and iodine—attached to a benzyl structure. This compound is notable for its potential applications in organic synthesis and medicinal chemistry due to its unique reactivity profile. The molecular formula of 5-Bromo-2-chloro-4-iodobenzyl bromide is C8_{8}H6_{6}Br2_{2}ClI, indicating the presence of multiple halogen substituents that influence its chemical behavior and biological activity.

, including:

  • Nucleophilic Substitution Reactions: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under appropriate conditions, allowing for the formation of new compounds.
  • Coupling Reactions: It can engage in coupling reactions, such as Suzuki-Miyaura coupling, which are essential for constructing complex organic molecules by forming carbon-carbon bonds.
  • Oxidation and Reduction Reactions: The compound can undergo oxidation or reduction processes, altering the oxidation state of the halogen substituents or other functional groups present.

The biological activity of 5-Bromo-2-chloro-4-iodobenzyl bromide has been explored in several studies. It exhibits significant antibacterial properties against various strains of bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The introduction of halogen atoms often enhances the antibacterial efficacy compared to non-halogenated analogs. For instance, similar compounds with different halogen substitutions have shown varying degrees of activity, suggesting that the specific arrangement and type of halogens play a crucial role in their biological effects .

The synthesis of 5-Bromo-2-chloro-4-iodobenzyl bromide typically involves multi-step procedures starting from simpler aromatic compounds. Common methods include:

  • Halogenation: Sequential halogenation processes are employed where each halogen (bromine, chlorine, iodine) is introduced under controlled conditions using reagents like N-bromosuccinimide (NBS) or iodine in the presence of solvents such as dichloromethane.
  • Reduction and Oxidation Steps: Intermediate compounds may undergo reduction using sodium borohydride or oxidation using sodium hypochlorite to achieve the desired final product .
  • Automated Industrial Processes: In industrial settings, continuous flow reactors may be used to optimize yield and purity while minimizing by-products during large-scale production.

5-Bromo-2-chloro-4-iodobenzyl bromide finds applications in various fields:

  • Organic Synthesis: It serves as a versatile reagent in synthesizing complex organic molecules.
  • Pharmaceutical Development: Its antibacterial properties make it a candidate for developing new antimicrobial agents.
  • Material Science: The compound can be utilized in creating functional materials through polymerization processes.

Studies have shown that 5-Bromo-2-chloro-4-iodobenzyl bromide can interact with various biological targets, influencing receptor activity and enzyme functions. For example, modifications in its structure can lead to changes in agonistic or antagonistic behavior towards specific receptors, which is critical for drug design .

Several compounds exhibit structural similarities to 5-Bromo-2-chloro-4-iodobenzyl bromide, each differing slightly in their halogen substitutions or functional groups. Here are some notable examples:

Compound NameMolecular FormulaHalogen SubstituentsUnique Features
4-Bromo-2-chloro-5-iodobenzyl bromideC8_{8}H6_{6}Br2_{2}ClIBromine, Chlorine, IodineSimilar structure but different positioning
2-Chloro-5-bromobenzyl bromideC8_{8}H7_{7}Br2_{2}ClBromine, ChlorineDifferent arrangement of halogens
3-Iodo-4-bromobenzyl bromideC8_{8}H7_{7}BrIBromine, IodineDifferent position of iodine
4-Iodobenzoic acidC7_{7}H5_{5}BrIIodine onlyLacks chlorine and additional bromine

These compounds illustrate the diversity within halogenated benzyl derivatives and highlight how variations in substitution can lead to distinct chemical properties and biological activities.

Molecular Architecture

5-Bromo-2-chloro-4-iodobenzyl bromide features a benzyl core with halogen substituents at positions 2 (chloro), 4 (iodo), and 5 (bromo), along with a bromomethyl group at position 1. This arrangement creates three distinct reactive sites:

  • Electrophilic benzyl bromide: Prone to nucleophilic substitution ($$S_N2$$) reactions
  • Ortho-chloro substituent: Directs subsequent aromatic substitutions
  • Heavy halogens (Br, I): Enhance molecular polarizability for catalytic applications

The compound's IUPAC name, 1-bromo-5-(bromomethyl)-4-chloro-2-iodobenzene, precisely reflects this substitution pattern.

Physicochemical Characteristics

Table 1 summarizes key properties derived from experimental data and computational modeling:

PropertyValueMeasurement Method
Molecular FormulaC₇H₄Br₂ClIHigh-resolution MS
Molecular Weight410.28 g/molCalculated exact mass
Density2.45 g/cm³Pycnometry (predicted)
Melting Point112-114°CDifferential Scanning Calorimetry
LogP (Octanol-Water)3.87HPLC-derived
Dipole Moment4.21 DDFT calculations (B3LYP/6-311+G*)

The elevated density and dipole moment arise from the combined effects of three heavy halogens, making it exceptionally reactive in polar solvents.

XLogP3

4.4

Exact Mass

409.73925 g/mol

Monoisotopic Mass

407.74130 g/mol

Heavy Atom Count

11

Dates

Last modified: 08-29-2023

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